Home > Products > Screening Compounds P75742 > Myelin Basic Protein (87-99) (human, bovine, rat)
Myelin Basic Protein (87-99) (human, bovine, rat) -

Myelin Basic Protein (87-99) (human, bovine, rat)

Catalog Number: EVT-8324574
CAS Number:
Molecular Formula: C74H114N20O17
Molecular Weight: 1555.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Myelin Basic Protein is predominantly found in the central nervous system of mammals, including humans, bovines, and rats. It is synthesized by oligodendrocytes, the cells responsible for forming and maintaining the myelin sheath around neuronal axons. The protein exists in multiple isoforms due to alternative splicing of its mRNA, which contributes to its functional diversity.

Classification

Myelin Basic Protein is classified as a structural protein within the family of myelin proteins. It is categorized under basic proteins due to its high content of basic amino acids, which contribute to its positive charge and affinity for negatively charged phospholipids in the myelin membrane.

Synthesis Analysis

Methods

The synthesis of Myelin Basic Protein involves several key processes:

  1. Transcription: The mbp gene is transcribed into messenger RNA in the nucleus of oligodendrocytes.
  2. Translation: The messenger RNA is translated into the Myelin Basic Protein in the cytoplasm.
  3. Post-translational Modifications: These include phosphorylation and methylation, which are crucial for its function and interactions with other proteins.

Technical Details

Recent studies have employed advanced techniques such as quantitative polymerase chain reaction and mass spectrometry to analyze the expression and modifications of Myelin Basic Protein. For instance, mass spectrometry-based proteomics has been utilized to identify interacting partners of Myelin Basic Protein, revealing its role in various cellular processes like protein synthesis and cytoskeletal dynamics .

Molecular Structure Analysis

Structure

Myelin Basic Protein consists of approximately 170 amino acids. The structure features multiple alpha-helices and flexible regions that allow it to interact with lipids and other proteins effectively. The specific segment (87-99) highlights a portion that may be critical for its functional interactions.

Data

The molecular weight of Myelin Basic Protein is around 18 kDa. Structural studies using techniques like nuclear magnetic resonance spectroscopy have provided insights into its conformation and interactions within the myelin sheath .

Chemical Reactions Analysis

Reactions

Myelin Basic Protein participates in various biochemical reactions essential for myelination:

  • Binding Interactions: It binds to lipids, particularly phospholipids, facilitating membrane compaction.
  • Protein-Protein Interactions: Myelin Basic Protein interacts with other myelin proteins such as Proteolipid Protein and Myelin-Associated Glycoprotein, contributing to the stability of the myelin structure.

Technical Details

The binding affinity of Myelin Basic Protein to lipids has been characterized using surface plasmon resonance assays, demonstrating its role in membrane dynamics .

Mechanism of Action

Process

The mechanism by which Myelin Basic Protein functions involves several steps:

  1. Localization: Myelin Basic Protein mRNA is transported to specific sites within oligodendrocytes where it is translated .
  2. Membrane Insertion: Newly synthesized Myelin Basic Protein integrates into the developing myelin membrane.
  3. Compaction: It facilitates the compaction of lipid layers through hydrophobic interactions, essential for forming a stable myelin sheath.

Data

Studies have shown that alterations in Myelin Basic Protein expression can lead to demyelination and neurodegenerative disorders, highlighting its critical role in maintaining neuronal health .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Myelin Basic Protein is soluble in aqueous solutions at physiological pH but can precipitate under certain conditions due to its high charge density.
  • Stability: The protein exhibits stability under physiological conditions but may undergo conformational changes when exposed to varying ionic strengths or pH levels.

Chemical Properties

  • Charge: The protein has a net positive charge due to its high content of basic amino acids.
  • Interactions: It shows strong interactions with negatively charged phospholipids, which are abundant in cell membranes.

Relevant analyses have demonstrated that post-translational modifications significantly influence these properties, impacting both stability and functionality .

Applications

Scientific Uses

Myelin Basic Protein has several important applications in scientific research:

  • Neurobiology Studies: It serves as a model protein for studying myelination processes and oligodendrocyte biology.
  • Disease Research: Alterations in Myelin Basic Protein levels are linked to multiple sclerosis and other demyelinating diseases, making it a target for therapeutic interventions.
  • Biomarker Development: Its presence in cerebrospinal fluid has been explored as a potential biomarker for neurological disorders.
Immunodominance of Myelin Basic Protein (87–99) in Multiple Sclerosis Pathogenesis

Role as a Core Autoantigen in Central Nervous System Demyelination

Myelin Basic Protein (87–99) represents an immunodominant epitope within the larger Myelin Basic Protein molecule, constituting approximately 30% of total central nervous system myelin protein content [4]. This specific 13-amino-acid sequence (Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro) is positioned at the extracellular membrane interface, rendering it accessible to immune surveillance mechanisms [4] [9]. Its prominence as a primary target in multiple sclerosis pathogenesis is evidenced by several critical observations: encephalitogenic T cell clones isolated from multiple sclerosis patients demonstrate specificity for Myelin Basic Protein (87–99); cerebrospinal fluid from multiple sclerosis patients contains elevated antibodies against this epitope; and experimental autoimmune encephalomyelitis induction in susceptible animal models reliably occurs following immunization with Myelin Basic Protein (87–99) [1] [8].

Species-specific variations exist within the Myelin Basic Protein (87–99) sequence, yet all retain encephalitogenic potential. The human/bovine sequence is identical (VHFFKNIVTPRTP), while the rat variant differs by a single residue substitution (VHFFKNIVTKRP) at position 97 [8]. Despite this minor variation, all sequences bind strongly to major histocompatibility complex class II molecules (specifically HLA-DR2 in humans and I-Aˢ in mice), facilitating robust T helper cell activation [2] [7]. The pathological significance is further demonstrated by adoptive transfer experiments wherein T cells primed against Myelin Basic Protein (87–99) induce profound central nervous system inflammation, blood-brain barrier disruption, and targeted demyelination – recapitulating cardinal neuropathological features of multiple sclerosis [6].

Table 1: Species-Specific Variations in Myelin Basic Protein (87–99) Epitope

SpeciesAmino Acid SequencePositional VariationEncephalitogenic Potential
HumanVHFFKNIVTPRTPNoneHigh
BovineVHFFKNIVTPRTPNoneHigh
RatVHFFKNIVTKRPLys⁹⁷ → Arg⁹⁷High
Mouse (SJL/J)VHFFKNIVTPRTPNoneHigh

Epitope Mapping and T-Cell Receptor Recognition Dynamics

High-resolution structural analyses reveal precise molecular interactions governing Myelin Basic Protein (87–99) immunogenicity. X-ray crystallography of the trimolecular complex (HLA-DR2b/Myelin Basic Protein (87–99)/T-cell receptor) demonstrates that residues His⁸⁸ (P2), Phe⁸⁹ (P3), and Lys⁹¹ (P5) protrude from the major histocompatibility complex groove, serving as primary T-cell receptor contact points [3] [7]. Notably, autoreactive T-cell receptors exhibit atypical binding topology characterized by predominant recognition of the peptide's N-terminal region (His⁸⁸/Phe⁸⁹) rather than central residues – a deviation from antimicrobial T-cell receptor binding patterns [3]. This restricted interaction geometry, combined with low-affinity binding (Kd ≈ 100 μM), potentially enables thymic escape of autoreactive clones [3] [7].

Molecular dynamics simulations further elucidate how altered peptide ligands modulate immune responses. Substitution at critical T-cell receptor contact residues (e.g., [Arg⁹¹, Ala⁹⁶]Myelin Basic Protein (87–99) and [Ala⁹¹, Ala⁹⁶]Myelin Basic Protein (87–99)) disrupts T-cell receptor signaling by:

  • Reducing hydrogen bonding networks between peptide and T-cell receptor complementarity-determining region 3 loops
  • Altering solvent accessibility of central peptide residues
  • Inducing conformational changes in the peptide-major histocompatibility complex complex that diminish ternary complex stability [7]These molecular alterations convert Myelin Basic Protein (87–99) from a T helper 1-polarizing agonist into an antagonist capable of suppressing experimental autoimmune encephalomyelitis [1] [5].

Citrullination – the post-translational conversion of arginine to citrulline – profoundly impacts epitope recognition. Citrullinated Myelin Basic Protein (87–99) variants (e.g., [Cit⁹¹, Ala⁹⁶, Cit⁹⁷]Myelin Basic Protein (87–99)) exhibit enhanced major histocompatibility complex binding affinity and stimulate potent T helper 1 responses in multiple sclerosis patient-derived lymphocytes [5]. Peptidylarginine deiminases, the enzymes mediating citrullination, are overexpressed in multiple sclerosis plaques, creating a microenvironment favoring generation of these hyper-immunogenic neoepitopes [5].

Table 2: Functional Characterization of Myelin Basic Protein (87–99) Altered Peptide Ligands

Altered Peptide LigandKey SubstitutionsT-Cell Receptor Binding AffinityCytokine ProfileBiological Effect
Native Myelin Basic Protein (87–99)NoneHighIFN-γ⁺ (Th1)Encephalitogenic
[Arg⁹¹, Ala⁹⁶]Myelin Basic Protein (87–99)Lys⁹¹→Arg, Pro⁹⁶→AlaReducedIFN-γ⁺/IL-4⁺ (Mixed)Partial experimental autoimmune encephalomyelitis inhibition
[Ala⁹¹, Ala⁹⁶]Myelin Basic Protein (87–99)Lys⁹¹→Ala, Pro⁹⁶→AlaSeverely reducedIL-4⁺⁺⁺ (Th2)Complete experimental autoimmune encephalomyelitis inhibition
Cyclic [Cit⁹¹, Ala⁹⁶, Cit⁹⁷]Myelin Basic Protein (87–99)Cyclized, CitrullinatedEnhancedIFN-γ⁺⁺⁺ (Th1)Disease exacerbation

Cross-Reactivity with Viral Antigens: Molecular Mimicry Hypotheses

Molecular mimicry between Myelin Basic Protein (87–99) and viral peptides provides a compelling mechanism for initiating multiple sclerosis autoimmunity. Computational and experimental screens identify numerous viral sequences sharing structural homology with the core VHFFK motif of Myelin Basic Protein (87–99) [4] [6]. Two clinically relevant examples include:

  • Human papillomavirus L2 protein peptide (IGGRVHFFKDISPIASSE): Shares the VHFFK sequence and activates Myelin Basic Protein (87–99)-specific T cell clones from multiple sclerosis patients [6].
  • Epstein-Barr virus BSLF1 protein peptide (TGGVYHFVKKEAFNT): Contains the YHFVK motif with physicochemical similarity to His-Phe-Phe-Val-Lys in Myelin Basic Protein (87–99) [6].

Low-dose viral antigen exposure critically influences autoimmune outcomes. Immunization of SJL/J mice with suboptimal papillomavirus peptide concentrations (0.004–0.4 μg/mL) selectively expands T cell clones cross-reactive with both Myelin Basic Protein (87–99) and Epstein-Barr virus peptide [6]. These dual-specificity T cells exhibit an encephalitogenic phenotype characterized by:

  • Prolonged in vivo survival (>11 weeks post-transfer)
  • Production of T helper 1 cytokines (interferon-γ, tumor necrosis factor-α) upon Myelin Basic Protein (87–99) challenge
  • Capacity to initiate experimental autoimmune encephalomyelitis following adoptive transfer [6]

Crucially, viral peptides incapable of priming autoreactive responses can nevertheless trigger disease via epitope spreading. The Epstein-Barr virus peptide alone does not induce experimental autoimmune encephalomyelitis but potently reactivates papillomavirus-primed T cells, leading to central nervous system inflammation and clinical disease [6]. This demonstrates how sequential viral infections could amplify pre-existing cross-reactive memory T cell pools, ultimately breaking tolerance to Myelin Basic Protein (87–99).

Table 3: Viral Peptides Exhibiting Cross-Reactivity with Myelin Basic Protein (87–99)

Viral OriginPeptide SequenceShared Motif with Myelin Basic Protein (87–99)Experimental Autoimmune Encephalomyelitis Induction
Human papillomavirus L2IGGRVHFFKDISPIASSECore VHFFK sequenceYes (via direct immunization)
Epstein-Barr virus BSLF1TGGVYHFVKKEAFNTY/F-H-F-X-K motifYes (via reactivation of cross-primed T cells)
Adenovirus 12DFEVVTFLKDVLPEFHydrophobic-X-X-Lys motifNo (despite sequence alignment)
Human cytomegalovirusVVALVNFLRHLTQKPHydrophobic-Asn-Phe-Leu-Arg motifWeak

Properties

Product Name

Myelin Basic Protein (87-99) (human, bovine, rat)

IUPAC Name

1-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C74H114N20O17

Molecular Weight

1555.8 g/mol

InChI

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)

InChI Key

XSSZRUKIAIQNAZ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.